Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone, also known as EG-018, belongs to a subclass of synthetic cannabinoids characterized by a carbazole core system. [, ] These compounds are structurally distinct from classical cannabinoids derived from the cannabis plant but can interact with cannabinoid receptors in the body. [, ] EG-018 has been a subject of interest in analytical chemistry research, primarily focusing on its detection and metabolic pathways to understand its use and potential impact. [, ]
EG-018 is classified as a synthetic cannabinoid, specifically an indole derivative. It is known for acting as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), indicating its potential to modulate various physiological processes associated with these receptors.
The synthesis of Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone involves several key steps:
While specific details on the reaction conditions (such as temperature, solvent, and catalysts) are not extensively documented for EG-018, related compounds have been synthesized using ultrasound-assisted reactions and various catalysts, suggesting that similar methodologies could be adapted for EG-018.
The molecular formula of Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone is , with a molecular weight of 391.5 g/mol. The structure consists of:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide insights into bond lengths, angles, and the three-dimensional conformation of the molecule.
The primary chemical reactions involving Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone pertain to its metabolic transformations within biological systems. Studies have identified several metabolites formed after administration, including:
These metabolites can be detected in biological samples like urine, aiding in forensic toxicology applications .
Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone acts primarily through its interaction with cannabinoid receptors:
Activation of CB1 receptors can inhibit neurotransmitter release, thereby influencing pain perception and mood regulation . Further research is needed to elucidate specific signaling pathways activated by this compound.
Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone is characterized by several physical and chemical properties:
These properties suggest potential applications in organic synthesis and materials science .
The scientific applications of Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone are primarily focused on:
Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone (commonly designated EG-018) features a distinctive tricyclic architecture formed by covalent linkage of planar naphthalene and carbazole ring systems. The scaffold comprises three key domains:
Table 1: Key Structural Domains of EG-018
Domain | Chemical Feature | Role in Receptor Binding |
---|---|---|
Naphthalen-1-yl | Polycyclic aromatic | π-Stacking with receptor residues |
Methanone linker | Carbonyl group | Hydrogen-bond acceptor |
Carbazole C3 position | Attachment point | Directs pharmacophore orientation |
N9-Pentyl chain | Alkyl substituent | Hydrophobic pocket interaction |
This hybrid architecture enhances CB1 receptor affinity by mimicking the terpenophenolic structure of Δ9-THC while introducing greater conformational rigidity compared to classical indole- or indole-3-carboxylate-based synthetic cannabinoids [1] [8]. The planarity of the naphthalene-carbazole system facilitates membrane penetration, as evidenced by log P values >5.0 for analogous compounds [4].
Isosteric modifications of EG-018’s scaffold are strategic approaches to circumvent legal restrictions while modulating pharmacological properties. Key replacements include:
Table 2: Pharmacological Impact of Key Isosteric Modifications
Compound | Modification | CB1 Ki (nM) | Functional Activity |
---|---|---|---|
EG-018 | None (reference) | ~40* | Weak partial agonist |
EG-2201 | 5-Fluoropentyl chain | 21 | Full agonist |
5F-EDMB-PINACA | Ethyl ester at C3 | 0.5 | Ultra-potent agonist |
Thiocarbonyl analog | C=O → C=S | 210 | Partial agonist (40% efficacy) |
**Estimated from cAMP inhibition EC50 [2]
These structural tweaks alter receptor activation kinetics: Fluorination increases potency but also elevates seizure risks, while esterification (e.g., 5F-EDMB-PINACA) can enhance efficacy but shorten duration of action [4] [5].
The carbazole ring’s substitution pattern critically determines cannabinoid activity. EG-018’s C3-methanone attachment is pharmacologically optimized, whereas positional isomers exhibit reduced potency:
Table 3: Positional Isomer Influence on Receptor Activity
Isomer Type | Structural Change | CB1 Binding Affinity | Functional Consequence |
---|---|---|---|
C1-methanone | Methanone at carbazole C1 | 35% of C3 isomer | Suboptimal TM3 engagement |
2-Naphthyl isomer | Naphthalene-2-yl attachment | 10% of 1-naphthyl | Loss of π-stacking with Phe268 |
N9-Butyl variant | Shorter alkyl chain | 40% of pentyl analog | Reduced hydrophobic anchoring |
Detection of these isomers in forensic samples requires discriminatory analytical techniques like micellar electrokinetic chromatography-mass spectrometry (MEKC-MS), which resolves C1/C3 carbazole regioisomers via differential migration times [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7